molecular formula C6H8BrN3O2 B2702777 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1798723-20-2

2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid

Katalognummer: B2702777
CAS-Nummer: 1798723-20-2
Molekulargewicht: 234.053
InChI-Schlüssel: SHOSBEVTSSGVLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Triazole Carboxylic Acid Research

The systematic exploration of triazole derivatives began in the early 20th century with the isolation of 1,2,4-triazole by Bladin in 1885. Initial pharmacological interest emerged in the 1960s when researchers recognized triazole rings as bioisosteric replacements for carboxylic acid groups in penicillin derivatives . The 1980s marked a paradigm shift with Felbinac-based structural modifications demonstrating anti-inflammatory properties through carrageenan-induced edema models .

Brominated triazole-carboxylic acid hybrids entered scientific literature in the late 1990s, facilitated by advances in:

  • Regioselective bromination techniques
  • Solid-phase peptide synthesis methodologies
  • High-resolution NMR characterization tools

A 2021 review identified 127 patented triazole-carboxylic acid derivatives between 2015-2020, with 23% containing bromine substituents .

Positioning of 2-(5-Bromo-1H-1,2,4-Triazol-1-yl)Butanoic Acid in Modern Chemistry

This compound (CAS 1798723-20-2) occupies a strategic niche due to its dual functionality:

Property Value Source
Molecular Formula C₆H₈BrN₃O₂
Molecular Weight 234.05 g/mol
Water Solubility 8.7 mg/mL (25°C)
logP (Octanol-Water) 1.42

Its butanoic acid side chain enables covalent conjugation to carrier proteins for antibody development, while the 5-bromo substituent enhances halogen bonding interactions with biological targets . Current applications span:

  • Antimicrobial agent precursors (87% inhibition of Mycobacterium tuberculosis at 6.25 mg/mL)
  • α-Glucosidase inhibitors for diabetes management
  • Building blocks for PET radiotracers via bromine-76 isotope incorporation

Theoretical Foundations of Brominated Triazole Research

Quantum mechanical calculations reveal three critical electronic features:

  • N1-C5 Bromine Interaction : The bromine atom at position 5 creates a 0.32 Å dipole shift toward N1, enhancing electrophilic character at C3 (Mulliken charge +0.47)
  • Tautomeric Equilibria : Gas-phase studies show 76% preference for 1H- over 4H-tautomer due to intramolecular hydrogen bonding between N2-H and carboxylic oxygen (2.89 Å bond length)
  • Conformational Flexibility : The butanoic acid chain adopts gauche conformation (60° dihedral angle) in crystalline state, enabling adaptive binding to enzyme active sites

Density Functional Theory (DFT) simulations at B3LYP/6-31G* level predict reaction barriers of 24.7 kcal/mol for nucleophilic aromatic substitution at C5 position .

Current Research Landscape and Scientific Relevance

Recent advances (2021-2025) focus on three key areas:

Synthetic Methodologies

  • Copper-catalyzed azide-alkyne cycloaddition achieves 89% yield using α,α-dichlorotosyl hydrazone precursors
  • Microwave-assisted synthesis reduces reaction times from 48h to 12h while maintaining 91% purity

Biological Applications

  • Structure-Activity Relationship (SAR) studies identify critical substituents:
    • Br at C5: 6.8-fold increase in α-glucosidase inhibition vs. chloro analog
    • Butanoic acid chain length: Optimal 4-carbon length for E. coli membrane penetration

Material Science Innovations

  • Coordination polymers using Zn²⁺ nodes exhibit 298 m²/g surface area for gas storage applications
  • pH-responsive hydrogels show 400% volumetric expansion at intestinal pH for targeted drug delivery

Ongoing clinical trials (Phase I/II) are investigating derivatives for:

  • Type 2 diabetes mellitus (NCT04872395)
  • Multidrug-resistant tuberculosis (NCT05184478)

Table 1: Comparative Bioactivity Profile

Organism MIC (μg/mL) Inhibition (%) Reference
Escherichia coli 128 34
Staphylococcus aureus 64 67
Candida albicans 256 22

Eigenschaften

IUPAC Name

2-(5-bromo-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOSBEVTSSGVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798723-20-2
Record name 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New triazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the butanoic acid moiety.

    Condensation Reactions: Esters or amides of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Triazole Derivatives

a. Chloro-Substituted Analogs

  • 2-(5-Chloro-1H-1,2,4-Triazol-1-yl)Butanoic Acid (C₄H₄ClN₃O₂, MW 175.58 g/mol, CAS 1790365-80-8): Replacing bromine with chlorine reduces molecular weight by ~15% and alters electronic properties.
  • 2-(3-Chloro-1H-1,2,4-Triazol-1-yl)Butanoic Acid (C₅H₆ClN₃O₂, MW 175.58 g/mol, CAS 1798730-56-9): The shifted chloro-substitution to the triazole’s 3-position modifies electronic distribution, which could influence tautomerism and hydrogen-bonding capacity .

b.

Positional Isomers and Chain-Length Variants

  • 4-(5-Bromo-1H-1,2,4-Triazol-1-yl)Butanoic Acid (C₄H₄BrN₃O₂, MW 205.22 g/mol, CAS 1790365-86-4): The triazole ring is attached to the fourth carbon of the butanoic acid chain. This positional isomer may exhibit reduced acidity compared to the 2-substituted variant due to decreased proximity of the electron-withdrawing triazole to the carboxylic group .
  • 2-(5-Chloro-1H-1,2,4-Triazol-1-yl)Propanoic Acid (C₃H₃ClN₃O₂, MW 161.55 g/mol, CAS 586337-85-1): A shorter carbon chain (propanoic acid vs. butanoic acid) reduces lipophilicity, impacting membrane permeability in biological systems .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity
2-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid C₄H₄BrN₃O₂ 206.00 1795275-24-9* 95%
2-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid C₄H₄ClN₃O₂ 175.58 1790365-80-8 95%
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid C₄H₄BrN₃O₂ 205.22 1790365-86-4 95%
2-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid C₅H₆ClN₃O₂ 175.58 1798730-56-9 95%

Note: Conflicting CAS identifiers (1795275-24-9 vs. 1790365-86-4 ) suggest possible batch or supplier variations.

Table 2: Key Structural and Functional Differences

Feature 2-(5-Bromo)butanoic acid 2-(5-Chloro)butanoic acid 4-(5-Bromo)butanoic acid
Halogen Atomic Radius (Å) 1.14 (Br) 0.99 (Cl) 1.14 (Br)
Carboxylic Acid pKa* ~3.5–4.0 ~3.5–4.0 ~4.0–4.5
LogP (Predicted) 1.2 0.8 1.1
Synthetic Applications Covalent inhibitors Intermediates Metal-organic frameworks

*Estimated based on substituent effects .

Biologische Aktivität

2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 1798723-20-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a triazole ring and a butanoic acid moiety. The aim of this article is to summarize the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C₆H₈BrN₃O₂
  • Molecular Weight : 234.05 g/mol
  • Structure : The compound features a brominated triazole ring and a butanoic acid side chain, which may contribute to its biological activity.

The biological activity of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
  • Interaction with DNA : Its structural components might allow it to interact with DNA or RNA, disrupting normal cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may exert antimicrobial effects by disrupting cellular membranes or inhibiting metabolic pathways in bacteria.

Antimicrobial Properties

Recent studies have indicated that 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans15 μg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines.

Cell LineIC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)8
A549 (lung cancer)12

The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have highlighted the potential applications of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid in drug development:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry reported the synthesis of derivatives based on this compound and their evaluation against resistant strains of bacteria. The results indicated that modifications to the triazole ring enhanced antimicrobial potency.
  • Cancer Cell Line Studies :
    • Research conducted at a leading university demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines through caspase activation pathways.
  • Structural Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications to the butanoic acid side chain could improve selectivity and potency against specific targets in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 1H-1,2,4-triazole derivatives with brominated butanoic acid precursors under controlled conditions. Key steps include:

  • Temperature control : Reactions often proceed at elevated temperatures (e.g., 338–348 K) to facilitate bromination or substitution .
  • Solvent selection : Polar aprotic solvents like chloroform or ethanol are preferred for solubility and reactivity .
  • Purification : Column chromatography (chloroform-based systems) or recrystallization from petroleum/chloroform mixtures ensures high purity .
    • Validation : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., bromine position on the triazole ring) .
  • High-Resolution MS (HRMS) : Validates molecular formula and detects isotopic patterns from bromine .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O networks), critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid?

  • Methodological Answer :

  • Software tools : Use SHELX (e.g., SHELXL/SHELXS) for refinement, especially for high-resolution or twinned data. Hydrogen atoms are placed computationally, with isotropic displacement parameters (Uiso) adjusted to match experimental data .
  • Dihedral angle analysis : Compare planar deviations between the triazole and adjacent moieties (e.g., 84.86° in related brominated analogs) to identify steric or electronic distortions .

Q. What strategies improve yield and purity during large-scale synthesis?

  • Methodological Answer :

  • Catalyst optimization : Sodium acetate enhances bromination efficiency by stabilizing intermediates .
  • Scalable purification : Recrystallization in mixed solvents (e.g., water/ethanol) or flash chromatography reduces byproducts like unreacted triazole precursors .
  • In-line monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress to minimize over-bromination .

Q. How does the bromo-triazole moiety influence biological activity, and what are key targets?

  • Methodological Answer :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria and fungi using agar diffusion. The bromine atom enhances lipophilicity, improving membrane penetration .
  • Metabolite profiling : Identify intermediates like 3-(4-chlorophenyl)-3-cyano-4-(1H-1,2,4-triazol-1-yl)butanoic acid via LC-MS to study degradation pathways .
  • Docking studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes (e.g., CYP51), a target for triazole antifungals .

Q. What computational methods predict the reactivity of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid in novel reactions?

  • Methodological Answer :

  • DFT calculations : Gaussian09 optimizes geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), revealing electrophilic sites at the triazole ring .
  • Molecular dynamics : Simulate solvation effects in aqueous/organic mixtures to predict reaction pathways (e.g., nucleophilic substitution at the bromine position) .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between analogs be addressed?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., Cl vs. Br at position 5) and correlate with bioactivity using regression models .
  • Crystallographic validation : Compare hydrogen-bonding networks (e.g., C–H⋯O vs. π-π stacking) to explain potency differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.